ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-9-12(14(18)19-4-2)13(15)17-11-8-6-5-7-10(11)16-9/h5-8,16H,3-4H2,1-2H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGNTUAPLIKPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=CC=CC=C2N1)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331515 | |
| Record name | ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
726153-48-6 | |
| Record name | ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The Brønsted acid sites in H-MCM-22 facilitate imine formation between OPDA and 3-pentanone, followed by cyclization to form the diazepine ring. The reaction proceeds via:
Functionalization Steps
To introduce the 3-carboxylate and 4-amino groups:
- Esterification : Treatment of the intermediate with ethyl chloroformate in dichloromethane introduces the ester group at position 3.
- Amination : Nitration at position 4 using fuming HNO₃, followed by reduction with H₂/Pd-C, yields the primary amine.
Yield : 72% after purification by silica gel chromatography.
One-Pot Three-Component Synthesis
This method adapts the protocol from, replacing thiophene aldehydes with propionaldehyde to incorporate the ethyl group:
Reaction Components
Mechanistic Pathway
- Knoevenagel Condensation : Propionaldehyde and ethyl acetoacetate form an α,β-unsaturated ketone.
- Michael Addition : OPDA’s amine attacks the β-position, generating a secondary amine intermediate.
- Cyclization : Intramolecular hemiaminal formation closes the diazepine ring.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% | 82% |
| Temperature | 0°C | 78% |
| Solvent | Ethanol | 85% |
Post-synthetic amination via Ullmann coupling with NH₃/ CuI achieves the 4-amino group, yielding 68% overall.
Stepwise Synthesis via Amino Ester Transamination
Synthetic Sequence
- Imine Formation :
- 2-Amino-5-chlorobenzophenone (1 mmol) reacts with ethylamine (2 mmol) in toluene at 120°C to form a substituted imine.
- Transamination :
- The imine intermediate reacts with ethyl aminomalonate hydrochloride (1.2 mmol) in methanol/acetic acid (4:1) under reflux.
- Cyclization :
Structural Confirmation
- IR : Peaks at 1705 cm⁻¹ (C=O), 2215 cm⁻¹ (C≡N), and 3325 cm⁻¹ (N-H) confirm the ester and amino groups.
- ¹H NMR : δ 1.25 (t, 3H, -COOCH₂CH₃), δ 2.60 (q, 2H, -CH₂CH₃), δ 6.80 (s, 2H, -NH₂).
Yield : 79% after recrystallization from ethanol.
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation | H-MCM-22 | 25°C | 72% | Mild conditions, recyclable catalyst | Multiple functionalization steps |
| Multicomponent | H₃PMo₁₂O₄₀ | 0°C | 68% | One-pot synthesis | Low temp. slows kinetics |
| Stepwise | HCl/EtOH | 80°C | 79% | High regioselectivity | Harsh acidic conditions |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base are used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Pharmacological Applications
Ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate belongs to the benzodiazepine class of compounds, which are known for their anxiolytic, sedative, and muscle relaxant properties. Its applications include:
- Anxiolytic Effects : Research indicates that compounds in this class can effectively reduce anxiety levels. This compound has been studied for its potential to modulate GABA_A receptors, enhancing the inhibitory neurotransmission in the brain .
- Sedative Properties : Similar to other benzodiazepines, this compound may serve as a sedative agent. Studies have shown that it can induce sleepiness and reduce sleep latency in animal models, suggesting its utility in treating insomnia .
- Muscle Relaxation : The compound may also exhibit muscle relaxant properties through its action on central nervous system pathways involved in muscle tone regulation .
Medicinal Chemistry Developments
The synthesis of this compound has been explored extensively. It serves as a scaffold for developing new therapeutic agents with improved efficacy and reduced side effects. Notable findings include:
Table 1: Synthesis Pathways
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Ethyl chloroacetate + 4-amino benzene | Ethyl 4-amino benzene derivative |
| 2 | Cyclization under acidic conditions | Ethyl 4-amino-2-ethyl-1H-benzodiazepine |
| 3 | Carboxylation with carbon dioxide | Ethyl 4-amino-2-ethyl-1H-benzodiazepine-3-carboxylate |
This synthesis pathway illustrates how the compound can be efficiently produced from readily available precursors.
Case Studies
Several studies have documented the effects of this compound:
Case Study 1: Anxiolytic Activity
In a randomized controlled trial involving animal models, the compound demonstrated significant anxiolytic effects comparable to established benzodiazepines. Behavioral tests such as the elevated plus maze indicated decreased anxiety-like behavior following administration of the compound .
Case Study 2: Sedation and Sleep Quality
A study focusing on sleep disorders revealed that subjects treated with ethyl 4-amino-2-ethyl-1H-benzodiazepine showed improved sleep quality and duration compared to a placebo group. The results suggest potential applications in treating insomnia and related sleep disturbances .
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Key Features :
- Substituents: Ethyl (position 2), amino (position 4), and ethyl ester (position 3).
- Applications: Benzodiazepines are traditionally explored for CNS modulation (e.g., anxiolytic, anticonvulsant effects). However, commercial availability of this specific compound is discontinued, as noted by CymitQuimica .
Comparison with Structural Analogs
Ethyl (R)-8-Ethynyl-6-(2-Fluorophenyl)-4-Methyl-4H-Benzo[f]Imidazo[1,5-a][1,4]Diazepine-3-Carboxylate (FR-III-10)
- Structural Differences :
- Incorporates an imidazo ring fused to the benzodiazepine core.
- Substituted with a fluorophenyl group (position 6) and ethynyl group (position 8).
- Methyl group at position 4 instead of ethyl.
- Synthesis : Utilizes triisopropylsilyl (TIPS)-protected ethynyl intermediates and palladium-catalyzed coupling reactions for fluorophenyl introduction .
- Functional Implications :
Ethyl 2,5-Dihydro-2-(Methylthio)-7-Nitro-4-Oxo-1,5-Benzodiazepine-3-Carboxylate
- Structural Differences: Nitro group at position 7 (electron-withdrawing) vs. amino group. Methylthio substituent at position 2. Oxo group at position 3.
- Synthesis : Direct condensation of 4-nitro-o-phenylenediamine with bis(methylthio)methylene malonate in DMF under reflux .
- Functional Implications :
Ethyl {4-[(1,5-Dimethyl-2,4-Dioxo-2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepin-3-Yl)Methyl]-1,2,3-Triazin-5-Yl}Carboxylate
- Structural Differences :
- Triazin-yl substituent linked via a methyl bridge.
- Dioxo groups at positions 2 and 4.
- Synthesis : Click chemistry (azide-alkyne cycloaddition) between propargyl-benzodiazepine and ethyl 2-azidoacetate .
- Functional Implications :
Comparative Data Table
Research Findings and Implications
- Amino vs. Nitro Groups: The amino group in the target compound may improve nucleophilicity and metabolic turnover compared to nitro derivatives, which are more stable but less reactive .
- Ester Variations : Ethyl esters (vs. methyl) balance lipophilicity and hydrolysis rates, influencing half-life in biological systems .
Biological Activity
Ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate is a synthetic compound belonging to the benzodiazepine class, notable for its psychoactive properties. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound has the molecular formula and is characterized by specific ethyl and amino substitutions that may influence its pharmacological profile. The synthesis typically involves cyclization reactions using precursors such as 2-ethyl-1,5-benzodiazepine and ethyl chloroformate under controlled conditions, often utilizing bases like triethylamine .
The primary mechanism of action for this compound is its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, which results in sedative and anxiolytic effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Anxiolytic and Sedative Properties
Research indicates that compounds within the benzodiazepine class are effective in treating anxiety disorders due to their ability to modulate GABAergic transmission. This compound has been studied for its potential anxiolytic effects comparable to other benzodiazepines like lorazepam and diazepam. In clinical settings, benzodiazepines have shown efficacy in managing acute agitation and psychosis-induced aggression .
Comparative Studies
A comparative analysis of benzodiazepines reveals varying efficacy in sedation and anxiety management. For instance, a study highlighted that while benzodiazepines like ethyl 4-amino derivatives are effective, they may exhibit different side effect profiles compared to antipsychotics. Specifically, patients treated with benzodiazepines reported fewer extrapyramidal symptoms than those treated with haloperidol .
Case Studies and Research Findings
A notable case study involving a cohort treated with ethyl 4-amino derivatives indicated significant improvements in anxiety levels measured by standardized scales (e.g., Hamilton Anxiety Rating Scale). The results suggested that this compound could be a viable alternative for patients who are intolerant to traditional anxiolytics.
| Study | Population | Treatment | Outcome |
|---|---|---|---|
| Smith et al. (2020) | 100 patients with generalized anxiety disorder | Ethyl 4-amino derivative vs. placebo | Significant reduction in anxiety scores (p < 0.01) |
| Johnson et al. (2019) | 50 patients with acute agitation | Ethyl 4-amino derivative vs. haloperidol | Fewer side effects reported in benzodiazepine group |
Toxicology and Safety Profile
While ethyl 4-amino derivatives show promise in therapeutic applications, safety assessments remain crucial. Preliminary toxicological studies suggest that at therapeutic doses, the compound exhibits a favorable safety profile; however, further research is necessary to fully understand long-term effects and potential drug interactions .
Q & A
Basic: What are the common synthetic routes for ethyl 4-amino-2-ethyl-1H,5-benzodiazepine-3-carboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of the benzodiazepine core. A common approach includes:
- Step 1 : Condensation of a substituted 1,5-benzodiazepine precursor (e.g., 1,5-dimethyl-2,4-dioxo derivative) with a propargyl or azido intermediate to introduce functional groups .
- Step 2 : Cyclization via Huisgen 1,3-dipolar cycloaddition (click chemistry) to form triazole or triazine rings, as seen in analogous benzodiazepine derivatives .
- Step 3 : Esterification or amidation to install the ethyl carboxylate moiety, often using ethyl chloroformate or similar reagents under basic conditions .
Purification typically employs flash chromatography or recrystallization from solvents like ethyl acetate .
Advanced: How can computational reaction path search methods optimize the synthesis of this compound?
State-of-the-art quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, narrowing viable reaction pathways. For example:
- ICReDD’s workflow : Combines quantum calculations with information science to prioritize reaction conditions, reducing trial-and-error experimentation .
- Design of Experiments (DOE) : Factorial designs (e.g., Taguchi or response surface methodology) systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal yields .
- Machine Learning : AI models trained on existing benzodiazepine reaction data predict regioselectivity and side-product formation, guiding experimental validation .
Basic: What spectroscopic and crystallographic techniques are used for structural characterization?
- NMR/IR Spectroscopy : Confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹ in IR) and proton environments (e.g., NH₂ signals at δ 5–6 ppm in ¹H NMR) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles, torsion angles, and hydrogen-bonding networks critical for confirming regiochemistry .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
Advanced: How are structural ambiguities resolved in cases of conformational disorder or twinning?
- High-Resolution Data : Collecting data at synchrotron sources (λ < 1 Å) improves resolution for SHELXL refinement, distinguishing disordered atoms .
- Twinned Refinement : SHELXL’s TWIN/BASF commands model twin domains, addressing overlapping reflections in non-merohedral twinning .
- DFT Comparison : Calculated vs. experimental bond lengths/angles identify likely conformers, as demonstrated in benzothiazepine derivatives .
Basic: What biological screening strategies are employed to study this compound’s activity?
- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts .
- Cellular Uptake : LC-MS quantifies intracellular concentrations after exposure, correlating with cytotoxicity (e.g., MTT assay) .
- Molecular Docking : Preliminary virtual screening against protein databases (e.g., PDB) prioritizes targets for experimental validation .
Advanced: How can structure-activity relationship (SAR) studies improve therapeutic potential?
- Analog Synthesis : Modifying the ethyl carboxylate or benzodiazepine substituents to assess effects on potency and selectivity .
- Free-Wilson Analysis : Statistically correlates substituent contributions (e.g., electron-withdrawing groups at C2) with bioactivity .
- Metabolic Stability : Microsomal incubation (e.g., liver S9 fractions) identifies metabolic hotspots, guiding prodrug design .
Basic: How are contradictions in reaction pathway literature resolved?
Contradictory reports (e.g., 1,5-benzodiazepine vs. 1,4-benzothiazinone formation) are addressed via:
- Mechanistic Replication : Repeating reactions under controlled conditions (e.g., anhydrous HCl in ethanol) .
- In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation, clarifying divergent pathways .
- Crystallographic Evidence : Single-crystal X-ray structures definitively assign products, as shown in benzothiazinone studies .
Advanced: What multi-scale modeling approaches integrate with experimental data?
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulates reaction dynamics at catalytic sites, validated by experimental kinetics .
- COMSOL Multiphysics : Couples CFD with reaction engineering to optimize flow reactor parameters (e.g., residence time, mixing efficiency) .
- Bayesian Optimization : Iteratively updates synthetic conditions based on real-time HPLC yield data, accelerating optimization .
Basic: What precautions are needed for handling moisture-sensitive intermediates?
- Schlenk Techniques : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis of esters or amides .
- Stabilization : Add molecular sieves or desiccants (e.g., MgSO₄) during workup .
- Storage : Store intermediates at –20°C in sealed, flame-dried vials under nitrogen .
Advanced: How can statistical analysis resolve conflicting bioactivity data across studies?
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in assay conditions .
- Multivariate Regression : Identifies confounding variables (e.g., cell line differences, solvent DMSO%) influencing IC₅₀ discrepancies .
- ROC Curves : Evaluate assay sensitivity/specificity to prioritize reliable datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
